2-(Benzo[d]oxazol-5-yl)acetic acid
Overview
Description
2-(Benzo[d]oxazol-5-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzoxazole derivatives, which include this compound, have been reported to exhibit a wide spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors, involved in various biological processes.
Mode of Action
Benzoxazole derivatives have been shown to interact with their targets via numerous non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, including antimicrobial and anticancer activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that result in these effects.
Action Environment
The action, efficacy, and stability of 2-(Benzo[d]oxazol-5-yl)acetic acid may be influenced by various environmental factors. These factors can include the physiological environment in which the compound is administered, such as the pH and temperature, as well as the presence of other substances that may interact with the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Benzo[d]oxazol-5-yl)acetic acid are not fully understood yet. It is known that benzoxazole derivatives, which include this compound, have a wide spectrum of biological activities . These activities are often mediated by interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are also not fully known. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(1,3-benzoxazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)4-6-1-2-8-7(3-6)10-5-13-8/h1-3,5H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRDBFTKHVMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363024 | |
Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153810-37-8 | |
Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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